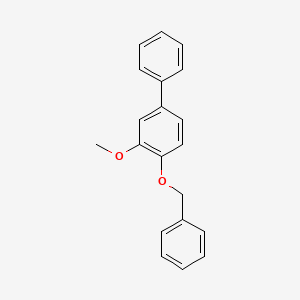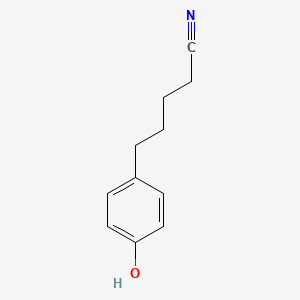
5-(4-Hydroxyphenyl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)pentanenitrile is an organic compound characterized by a hydroxyphenyl group attached to a pentanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Hydroxyphenyl)hydantoin
- 5-(4-Hydroxyphenyl)pentanoic acid
- 5-(4-Hydroxyphenyl)pentanamide
Uniqueness
5-(4-Hydroxyphenyl)pentanenitrile is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
129649-96-3 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-(4-hydroxyphenyl)pentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2 |
Clave InChI |
OIDYVFFNWNQZOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



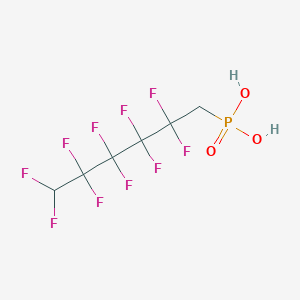
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
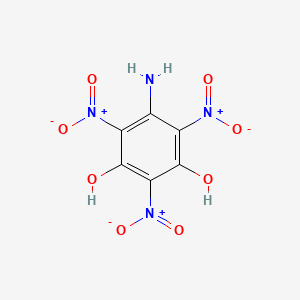
![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
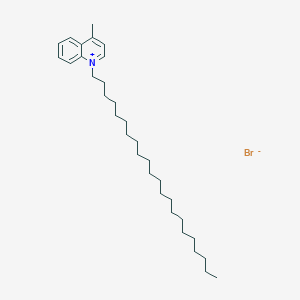
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
